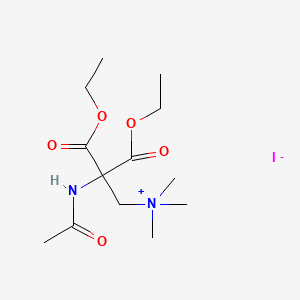
1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Vue d'ensemble
Description
“1,2-Dichloro-4-methyl-3,5-dinitrobenzene” is a type of organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are aromatic compounds that contain one or more nitro groups (-NO2) attached to a benzene ring . They are typically used in the production of dyes, pharmaceuticals, and agrochemicals .
Synthesis Analysis
The synthesis of nitrobenzenes generally involves the nitration of benzene or its derivatives . This process typically involves the reaction of benzene with nitric acid (HNO3), often in the presence of a catalyst such as sulfuric acid (H2SO4). The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer .Chemical Reactions Analysis
Nitrobenzenes can undergo a variety of chemical reactions, including reduction to anilines, displacement reactions with nitrite ions, and oxidation of primary amines . The specific reactions that “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” can undergo would depend on the specific arrangement of the chlorine, methyl, and nitro groups on the benzene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dichloro-4-methyl-3,5-dinitrobenzene” would depend on its specific structure. Nitrobenzenes are typically characterized by their high reactivity, due to the presence of the nitro group, which is a strong electron-withdrawing group .Applications De Recherche Scientifique
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Scientific Field: Organic Chemistry
- Application Summary: DDQ is a widely used quinone with a high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application: DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- Results or Outcomes: The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
-
Trifluoromethylpyridines (TFMP)
- Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary: TFMP and its derivatives are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Methods of Application: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Nitro Compounds
- Scientific Field: Organic Chemistry
- Application Summary: Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
- Results or Outcomes: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .
-
Nucleophilic Aromatic Substitution
- Scientific Field: Organic Chemistry
- Application Summary: A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile .
- Methods of Application: Nucleophilic displacement becomes quite rapid when the aryl halide is activated by substitution with strongly electron-attracting groups such as NO2, and when very strongly basic nucleophilic reagents are used .
- Results or Outcomes: The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
-
1,3,5-Triazine Derivatives
- Scientific Field: Antimicrobial Research
- Application Summary: The synthesized compounds have been evaluated for their antimicrobial activity .
- Methods of Application: These compounds were tested against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .
- Results or Outcomes: The results of the evaluation are not specified in the source .
- 1,3,5-Trinitrobenzene (TNT)
- Scientific Field: Explosive Materials
- Application Summary: TNT is a well-known explosive material. It is used widely in military and industrial applications .
- Methods of Application: TNT is typically used in the form of a yellow, odorless solid. It is insensitive to shock and friction, which makes it a safe explosive to handle .
- Results or Outcomes: The explosive power of TNT is used in various applications, from mining to warfare .
Safety And Hazards
Propriétés
IUPAC Name |
1,2-dichloro-4-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKGLGGTMRFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575833 | |
| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |
CAS RN |
53278-85-6 | |
| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)





